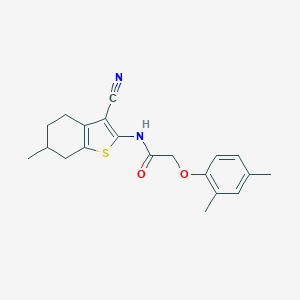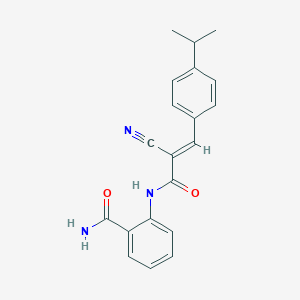![molecular formula C13H20N2O3 B255273 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea, also known as DMU, is a chemical compound that has been widely studied for its potential applications in various fields of science. DMU is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H20N2O3.
Wirkmechanismus
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea exerts its effects through multiple mechanisms of action. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the upregulation of antioxidant enzymes and the detoxification of harmful substances.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which can protect cells from oxidative damage. This compound has also been shown to decrease the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which can reduce inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea has several advantages as a research tool. This compound is a relatively stable compound that can be easily synthesized in the laboratory. This compound is also soluble in organic solvents, making it easy to handle in experimental settings. However, this compound has some limitations as a research tool. This compound is not readily available commercially, which can make it difficult to obtain for research purposes. Additionally, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Zukünftige Richtungen
There are several future directions for research on N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea. One direction is to further investigate the anticancer properties of this compound and its potential use in cancer therapy. Another direction is to explore the potential use of this compound as an anti-inflammatory agent in various diseases and conditions. Additionally, future research could focus on the development of novel this compound derivatives with improved efficacy and reduced toxicity.
Synthesemethoden
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea can be synthesized by reacting 3,4-dimethoxyphenethylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a product along with the byproduct dimethylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea has been extensively studied for its potential use as an antioxidant, anticancer, and anti-inflammatory agent. This compound has been shown to possess significant antioxidant properties that can protect cells from oxidative damage caused by free radicals. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory properties that can reduce inflammation in various tissues and organs.
Eigenschaften
Molekularformel |
C13H20N2O3 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1,1-dimethylurea |
InChI |
InChI=1S/C13H20N2O3/c1-15(2)13(16)14-8-7-10-5-6-11(17-3)12(9-10)18-4/h5-6,9H,7-8H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
OZROATRBZYDZHF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Kanonische SMILES |
CN(C)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)

![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)

![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)